molecular formula C14H19N5O2 B14198534 N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine CAS No. 832102-80-4

N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine

Cat. No.: B14198534
CAS No.: 832102-80-4
M. Wt: 289.33 g/mol
InChI Key: SVQXWEDLLNBSSF-UHFFFAOYSA-N
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Description

    Reagents: Pyrrolidine, ethyl chloroformate

    Conditions: Base-catalyzed reaction, typically using triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to enhance production rates and ensure consistent quality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the nitro group and the pyrrolidine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Synthesis of Benzimidazole Core

      Reagents: o-phenylenediamine, formic acid

      Conditions: Reflux in formic acid

  • Step 2: Nitration

      Reagents: Nitric acid, sulfuric acid

      Conditions: Controlled temperature to avoid over-nitration

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Halogenating agents, Lewis acids

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of halogenated benzimidazole derivatives

Scientific Research Applications

N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring enhances the compound’s binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-pyrrolidone: A solvent with similar structural features but different applications.

    Benzimidazole derivatives: Compounds with similar core structures but varying functional groups.

Uniqueness

N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine is unique due to the combination of its nitro group, pyrrolidine ring, and benzimidazole core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

CAS No.

832102-80-4

Molecular Formula

C14H19N5O2

Molecular Weight

289.33 g/mol

IUPAC Name

N-methyl-6-nitro-N-(2-pyrrolidin-1-ylethyl)-1H-benzimidazol-2-amine

InChI

InChI=1S/C14H19N5O2/c1-17(8-9-18-6-2-3-7-18)14-15-12-5-4-11(19(20)21)10-13(12)16-14/h4-5,10H,2-3,6-9H2,1H3,(H,15,16)

InChI Key

SVQXWEDLLNBSSF-UHFFFAOYSA-N

Canonical SMILES

CN(CCN1CCCC1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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